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Compound of Interest |

Compound Name: Octrizole
CAS No.: 3147-75-9
Cat. No.: B046696
. J

Executive Summary & Chemical Context

Octrizole (CAS: 3147-75-9), chemically known as 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-
tetramethylbutyl)phenol, represents a critical class of hydroxyphenyl-benzotriazole (HB) UV
absorbers.[1] Its efficacy in stabilizing polymers (polycarbonates, polyesters) stems from a
photophysical mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT).

For the analytical scientist, Octrizole is not merely a static structure; it is a dynamic system
locked in a planar conformation by a strong intramolecular hydrogen bond (IMHB) between the
phenolic hydroxyl group and the triazole nitrogen. This guide details the NMR protocols
necessary to validate this active conformation, quantify purity, and differentiate the specific
1,1,3,3-tetramethylbutyl (tert-octyl) moiety from similar analogs like Tinuvin P.

The Mechanistic Basis of NMR Signals

Understanding the ESIPT mechanism is prerequisite to interpreting the NMR spectrum. The
"active" UV-absorbing state requires the molecule to be planar, facilitated by the IMHB.

o The Diagnostic Signal: The phenolic proton (

) does not appear in the typical 4.0-7.0 ppm range.[1] Due to the Resonance-Assisted
Hydrogen Bond (RAHB), it is significantly deshielded, typically appearing >11.0 ppm.

e Solvent Selection Strategy:
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o Chloroform-

(CDCI

): The gold standard.[1] It is non-polar and non-interacting, preserving the intramolecular
hydrogen bond. This mimics the hydrophobic environment of a polymer matrix.

o DMSO-

: Use with caution. While excellent for solubility, its high polarity and H-bond accepting
capability can compete with the intramolecular bond, potentially broadening the

signal or shifting equilibrium, which may lead to erroneous structural conclusions
regarding the "active" state.

Visualization: ESIPT & NMR Correlation

The following diagram illustrates the relationship between the chemical mechanism and the
resulting NMR observables.
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Click to download full resolution via product page

Figure 1: Correlation between the intramolecular hydrogen bond (IMHB), the ESIPT
mechanism, and the diagnostic downfield NMR shift of the hydroxyl proton.

Experimental Methodology
Sample Preparation

To ensure high-resolution data capable of resolving long-range couplings in the aromatic
region:
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e Mass: Weigh 15-20 mg of Octrizole.
e Solvent: Dissolve in 0.6 mL of CDCI

(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.

« Filtration: Filter through a glass wool plug directly into the NMR tube to remove suspended
micro-particulates which cause line broadening.

Instrument Parameters (Proton)

e Frequency: 400 MHz or higher recommended (to resolve aromatic multiplets).
e Pulse Angle: 30° (to ensure accurate integration).
o Relaxation Delay (

): Set to
seconds.

o Reasoning: The quaternary carbons and the hindered phenolic proton have long

relaxation times. A short delay will suppress the integration of the

and aromatic signals relative to the fast-relaxing alkyl methyls, leading to quantitative
errors.[1]

e Scans (NS): 16—-32 (sufficient for 20 mg sample).

Structural Assignment & Spectral Analysis[1][2][3]
[4]
The Aliphatic Region (The "Fingerprint")

Octrizole is distinguished from other benzotriazoles by its 1,1,3,3-tetramethylbutyl group. This
bulky group produces a unique signature in the upfield region.
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Moiety

Chemical Shift
(

» Ppm)

Multiplicity

Integral

Assignment
Logic

Terminal

-Butyl

0.75-0.80

Singlet (

)

9H

The

group at the end
of the chain.[1]
Highly shielded.

Gem-Dimethyl

1.40-1.50

Singlet (

)

6H

The

group attached
directly to the

aromatic ring.[1]

Methylene
Bridge

1.70-1.80

Singlet (

)

2H

The

linking the two
quaternary
carbons.[1]
Appears as a
singlet because it
has no vicinal

protons.

The Aromatic & Heteroatom Region

The aromatic region (7.0-8.5 ppm) contains two distinct spin systems: the benzotriazole ring

(AA'BB' type) and the 1,2,4-substituted phenol ring.
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Proton

Chemical Shift
(

» Ppm)

Multiplicity

Coupling (Hz)

Assignment
Logic

Phenol H-6

7.15-7.25

Doublet (

)

Ortho to

.[1] Shielded
relative to H-3.[1]

Benzotriazole H-
5'/6'

7.40-7.50

Multiplet (

)

The "remote"
protons of the

benzotriazole

ring.[1]

Phenol H-5

7.55-7.65

Doublet of
Doublets (

)

Meta to

, Parato

Benzotriazole.

Benzotriazole H-
417

7.90 -8.00

Multiplet (

)

The protons
adjacent to the
Triazole
Nitrogens.[1]
Deshielded by
the N-

heterocycle.[1]

Phenol H-3

8.20-8.30

Doublet (

)

Diagnostic: Ortho
to the
Benzotriazole
ring.[1]
Significantly
deshielded by
the ring current
of the
heterocycle and
the IMHB.

© 2026 BenchChem. All rights reserved.

5/9

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/70321-86-7
https://pubchem.ncbi.nlm.nih.gov/compound/70321-86-7
https://pubchem.ncbi.nlm.nih.gov/compound/70321-86-7
https://pubchem.ncbi.nlm.nih.gov/compound/70321-86-7
https://pubchem.ncbi.nlm.nih.gov/compound/70321-86-7
https://pubchem.ncbi.nlm.nih.gov/compound/70321-86-7
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Critical Proof of
Structure:

] Evidence of
Broad Singlet (

Phenolic -OH 11.00 — 11.80 - strong
) intramolecular H-

bonding (O-H

N).[1]

Analytical Workflow

The following Graphviz diagram outlines the logical flow for validating the Octrizole structure,
moving from simple 1D checks to advanced 2D confirmation.
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Figure 2: Step-by-step decision tree for NMR validation of Octrizole.

Quality Control & Impurity Profiling

In a drug development or high-performance material context, purity is paramount.[1] NMR is
uniquely capable of detecting specific process impurities that HPLC might miss if UV
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chromophores are similar.

Common Impurities to Watch:

» Residual Solvents:
o Toluene: Look for singlet at 2.36 ppm (methyl) and multiplets at 7.1-7.2 ppm.[1]
o Methanol:[2][3] Singlet at 3.49 ppm.
o Water:[4][3] In CDCI
, @ broad singlet around 1.56 ppm (variable).
e |someric Impurities:

o Tinuvin P (Methyl analog): If the raw material was impure, you may see a methyl singlet
around 2.3 ppm instead of the complex tert-octyl pattern.

o Non-Planar Isomers: If the H-bond is disrupted (e.g., by water contamination), the Phenol
H-3 doublet at ~8.2 ppm may shift upfield, indicating a loss of UV-protective efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 3. UV-329 | 3147-75-9 [chemicalbook.com]

e 4.rsc.org [rsc.org]
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e 6. 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol 98 3147-75-9
[sigmaaldrich.com]

e To cite this document: BenchChem. [Technical Guide: NMR Structural Dynamics and Purity
Profiling of Octrizole (UV-329)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046696#nuclear-magnetic-resonance-nmr-analysis-
of-octrizole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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